Product packaging for Ethyl 4,6-dichloronicotinate(Cat. No.:CAS No. 40296-46-6)

Ethyl 4,6-dichloronicotinate

Cat. No.: B189557
CAS No.: 40296-46-6
M. Wt: 220.05 g/mol
InChI Key: AAUBVINEXCCXOK-UHFFFAOYSA-N
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Description

Contextualization within Nicotinic Acid Chemistry

Nicotinic acid, also known as vitamin B3 or niacin, is a fundamental pyridinecarboxylic acid with a broad spectrum of biological activities and is a precursor to the essential coenzymes NAD and NADP. The chemistry of nicotinic acid and its derivatives is a vast and well-explored area of research. Ethyl 4,6-dichloronicotinate is a synthetic derivative of nicotinic acid and represents a key modification of the basic nicotinic acid scaffold. The introduction of two chlorine atoms significantly alters the electronic properties of the pyridine (B92270) ring, making it more susceptible to nucleophilic substitution reactions. vulcanchem.com This enhanced reactivity is a crucial feature that distinguishes it from nicotinic acid and its simpler esters.

The presence of the chloro substituents provides strategic handles for chemists to introduce a variety of other functional groups onto the pyridine ring, which would be difficult to achieve with nicotinic acid itself. This strategic functionalization is a cornerstone of modern synthetic chemistry, allowing for the construction of complex molecular architectures with desired properties.

Significance as a Versatile Chemical Intermediate and Research Reagent

The primary significance of this compound lies in its role as a versatile chemical intermediate. chemimpex.commedchemexpress.com It serves as a foundational building block for the synthesis of a diverse range of heterocyclic compounds. researchgate.net The reactivity of the chlorine atoms, coupled with the presence of the ethyl ester group, allows for a variety of chemical transformations.

The two chlorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the selective replacement of one or both chlorine atoms with a wide range of nucleophiles, including amines, alcohols, and thiols. This reactivity is central to its use in building more complex molecular frameworks for pharmaceuticals and agrochemicals. chemimpex.comvulcanchem.com

Furthermore, the chlorine atoms can participate in various transition metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. researchgate.net These powerful reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, providing efficient pathways to highly functionalized pyridine derivatives. The ethyl ester group can also be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, adding another layer of synthetic utility. vulcanchem.com

The compound's utility is demonstrated in its application as a starting material for the synthesis of bioactive molecules. For instance, it has been used in the preparation of compounds investigated for their potential as tubulin polymerization inhibitors, which are of interest in cancer research. nih.gov It also serves as a precursor for the synthesis of novel hydrazone derivatives with potential antibacterial activity. researchgate.netresearchgate.net These examples underscore the importance of this compound as a key reagent for the discovery and development of new chemical entities with potential therapeutic or agrochemical applications. chemimpex.commedchemexpress.com Researchers in medicinal chemistry and drug discovery frequently utilize this compound to create libraries of novel compounds for biological screening. targetmol.commedchemexpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7Cl2NO2 B189557 Ethyl 4,6-dichloronicotinate CAS No. 40296-46-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4,6-dichloropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO2/c1-2-13-8(12)5-4-11-7(10)3-6(5)9/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAUBVINEXCCXOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40344874
Record name Ethyl 4,6-dichloronicotinate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40296-46-6
Record name Ethyl 4,6-dichloronicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4,6-Dichloronicotinate
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Synthetic Methodologies for Ethyl 4,6 Dichloronicotinate

Established Laboratory Synthetic Routes

The preparation of Ethyl 4,6-dichloronicotinate in a laboratory setting is primarily achieved through two well-documented pathways. These methods offer reliable means to access the compound for research and development purposes.

Synthesis from 4,6-Dichloronicotinic Acid and Ethanol (B145695)

The most direct and common laboratory synthesis of this compound involves the Fischer esterification of 4,6-dichloronicotinic acid with ethanol in the presence of an acid catalyst. numberanalytics.comscienceready.com.auathabascau.ca This reversible reaction necessitates conditions that favor the formation of the ester product. athabascau.caoperachem.com

The general mechanism for Fischer esterification begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. numberanalytics.com Subsequently, the alcohol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. numberanalytics.com Following a proton transfer, a molecule of water is eliminated, and deprotonation of the resulting ester yields the final product. numberanalytics.com

Commonly used acid catalysts for this transformation include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). scienceready.com.auoperachem.com To drive the equilibrium towards the product, an excess of ethanol is often employed, or water is removed from the reaction mixture as it forms, for instance, by using a Dean-Stark apparatus with an azeotropic solvent like toluene (B28343). operachem.com The reaction is typically conducted under reflux conditions. scienceready.com.au

A typical laboratory procedure involves dissolving 4,6-dichloronicotinic acid in a large excess of anhydrous ethanol, followed by the slow addition of a catalytic amount of concentrated sulfuric acid. The mixture is then heated at reflux for several hours. After completion, the excess ethanol is removed under reduced pressure, and the remaining mixture is worked up by neutralizing the acid catalyst, often with a weak base like sodium bicarbonate, followed by extraction with an organic solvent. operachem.com

Multi-step Syntheses involving Diethyl 1,3-acetonedicarboxylate

An alternative and more complex route to this compound begins with the commercially available diethyl 1,3-acetonedicarboxylate. mdpi.comchemicalbook.comjustia.com This multi-step synthesis first involves the construction of the pyridine (B92270) ring, followed by chlorination and esterification.

The initial step involves the reaction of diethyl 1,3-acetonedicarboxylate with triethyl orthoformate in acetic anhydride. justia.com The resulting intermediate is then treated with ammonia (B1221849) to induce cyclization, forming ethyl 4,6-dihydroxynicotinate. justia.com

This dihydroxy intermediate is then subjected to chlorination to replace the hydroxyl groups with chlorine atoms. A common chlorinating agent for this transformation is phosphorus oxychloride (POCl₃), often requiring high temperatures (e.g., 110-140°C) to proceed effectively. justia.comgoogle.com This step yields the target compound, this compound. In some variations of this synthesis, the corresponding methyl ester is prepared and can be subsequently transesterified to the ethyl ester if required. google.com

Industrial Production Methods and Scalability Considerations

The industrial-scale synthesis of this compound leverages the fundamental principles of the laboratory methods but incorporates modifications to enhance efficiency, safety, and cost-effectiveness. The choice of synthetic route on an industrial scale is heavily influenced by factors such as raw material cost, process robustness, and waste generation.

The Fischer esterification of 4,6-dichloronicotinic acid is an attractive route for industrial production due to its atom economy and relatively straightforward nature. masterorganicchemistry.com For large-scale operations, the use of solid acid catalysts is often preferred over mineral acids like sulfuric acid. google.com Solid catalysts, such as the HND230 solid acid catalyst, offer several advantages, including simplified product purification, reduced corrosion of equipment, and the potential for catalyst recycling, which is both economically and environmentally beneficial. google.com

A patent for the preparation of ethyl nicotinate (B505614) describes a process where nicotinic acid, absolute ethanol, and a solid acid catalyst are reacted in toluene at 50-65°C, followed by azeotropic removal of water to drive the reaction to completion. google.com This method, which boasts high yields (e.g., 97.2%), can be adapted for the synthesis of this compound. google.com

Furthermore, the adoption of continuous flow reactors is a significant trend in the industrial production of fine chemicals. nih.gov Continuous flow processes can offer superior heat and mass transfer, improved safety for handling hazardous reagents and reactions at high temperatures and pressures, and greater consistency in product quality compared to traditional batch reactors. researchgate.net The hydrogenation of ethyl nicotinate, a related process, has been successfully demonstrated in a continuous flow system, suggesting the potential for similar applications in the synthesis of its chlorinated analogue. researchgate.net

Optimization of Synthetic Conditions

Optimizing synthetic conditions is crucial for maximizing yield, minimizing reaction times, and reducing the formation of impurities. Key parameters for the optimization of the synthesis of this compound include the choice of catalyst, reaction temperature, and reactant ratios.

In the Fischer esterification route, the concentration of the acid catalyst plays a significant role in the reaction rate. numberanalytics.com While a higher catalyst concentration can accelerate the reaction, it may also lead to side reactions or complicate the purification process. The use of a large excess of the alcohol reactant can significantly improve the yield. masterorganicchemistry.com For instance, studies on the esterification of acetic acid with ethanol have shown that increasing the molar ratio of ethanol to acid from 1:1 to 10:1 can increase the ester yield from 65% to 97%. masterorganicchemistry.com

Temperature is another critical parameter. While higher temperatures generally increase the reaction rate, they can also lead to the degradation of starting materials or products. numberanalytics.com For the esterification of nicotinic acid, a temperature range of 50-65°C for the initial reaction, followed by reflux for water removal, has been reported to be effective. google.com In the context of related reactions, temperatures for the synthesis of nicotine (B1678760) from ethyl nicotinate are preferably between 60°C and 85°C. google.com

For the multi-step synthesis involving chlorination with POCl₃, careful temperature control is necessary to prevent over-chlorination or decomposition. The reaction is typically carried out at elevated temperatures, often under reflux. google.com

The choice of solvent can also influence the reaction outcome. In some cases, the alcohol reactant itself can serve as the solvent. operachem.com In other instances, an inert solvent that forms an azeotrope with water, such as toluene, is beneficial for driving the esterification equilibrium. google.com

Table 1: Factors for Optimization of this compound Synthesis

Parameter Considerations
Catalyst Type (e.g., H₂SO₄, p-TsOH, solid acid), Concentration
Reactant Ratio Molar ratio of 4,6-dichloronicotinic acid to ethanol
Temperature Balancing reaction rate with potential for degradation
Solvent Use of excess alcohol as solvent or an azeotropic solvent

| Water Removal | Use of a Dean-Stark trap or other methods to shift equilibrium |

Purification Techniques in Research Synthesis

The purification of this compound from the crude reaction mixture is essential to obtain a product of high purity for subsequent applications. The primary methods employed in a research setting are recrystallization and column chromatography.

Recrystallization is a common technique for purifying solid compounds. The choice of solvent is critical and is based on the principle that the compound should be sparingly soluble at room temperature but highly soluble at an elevated temperature. For esters, solvent systems such as ethanol, n-hexane/acetone, n-hexane/tetrahydrofuran (B95107), and n-hexane/ethyl acetate (B1210297) can be effective. rochester.edu Given that this compound is an ester, these solvent systems are good starting points for developing a recrystallization protocol. A general approach involves dissolving the crude product in a minimal amount of a hot solvent and then allowing the solution to cool slowly, which promotes the formation of pure crystals.

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption onto a stationary phase. For this compound, silica (B1680970) gel is a common stationary phase. cardiff.ac.uk The choice of the mobile phase (eluent) is crucial for achieving good separation. A mixture of non-polar and polar solvents is typically used, with the polarity being adjusted to control the elution of the compound. For nicotinate derivatives, eluent systems such as petroleum ether/ethyl acetate have been successfully employed. rsc.org For example, a gradient elution from 100% petroleum ether to a mixture with increasing proportions of ethyl acetate can be used to separate the desired product from impurities. cardiff.ac.uk The progress of the separation is monitored by thin-layer chromatography (TLC). orgsyn.org

Table 2: Common Purification Techniques for this compound

Technique Description Typical Solvents/Eluents
Recrystallization Purification of solids based on solubility differences. Ethanol, n-Hexane/Acetone, n-Hexane/Ethyl Acetate rochester.edu

| Column Chromatography | Separation based on differential adsorption. | Stationary Phase: Silica Gel; Eluent: Petroleum Ether/Ethyl Acetate cardiff.ac.ukrsc.org |

Chemical Reactivity and Derivatization Strategies of Ethyl 4,6 Dichloronicotinate

Nucleophilic Aromatic Substitution Reactions

The electron-deficient nature of the pyridine (B92270) ring, further enhanced by the two chlorine atoms, makes ethyl 4,6-dichloronicotinate susceptible to nucleophilic aromatic substitution (SNAr) reactions. libretexts.orglumenlearning.comlibretexts.org This class of reactions allows for the introduction of a wide range of functional groups onto the pyridine core.

Amination Reactions with Primary and Secondary Amines

A common and synthetically useful transformation of this compound involves its reaction with primary and secondary amines. libretexts.orgmnstate.edu These amination reactions typically proceed via a nucleophilic attack of the amine on one of the chlorinated positions of the pyridine ring, leading to the displacement of a chloride ion. libretexts.orglumenlearning.comlibretexts.org

For instance, the reaction with methylamine (B109427) hydrochloride in the presence of a base like diisopropylethylamine yields ethyl 6-chloro-4-(methylamino)nicotinate. This transformation highlights the ability to selectively introduce an amino substituent. The general mechanism for such reactions involves the formation of a Meisenheimer complex, a negatively charged intermediate, which then eliminates a chloride ion to restore aromaticity. libretexts.orglumenlearning.comlibretexts.org The use of excess amine can also serve to neutralize the hydrogen halide byproduct formed during the reaction. libretexts.orgmnstate.edu

Table 1: Examples of Amination Reactions with this compound

AmineProductReaction Conditions
MethylamineEthyl 6-chloro-4-(methylamino)nicotinateDiisopropylethylamine, 70°C
Oxetan-3-amineNot explicitly found in search resultsNot explicitly found in search results
Cyclopentylamine (B150401)Not explicitly found in search resultsNot explicitly found in search results

Regioselectivity in Substitution Reactions at the Pyridine Ring

A critical aspect of the reactivity of this compound is the regioselectivity of nucleophilic substitution. The positions of the two chlorine atoms (C4 and C6) are not electronically equivalent, which can lead to preferential substitution at one site over the other. The outcome of the reaction is influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of catalysts. researchgate.net

The electron-withdrawing ester group at the C3 position influences the electron distribution in the ring, affecting the relative reactivity of the C4 and C6 positions. For some dichloropyridine derivatives, the regioselectivity of SNAr reactions has been shown to be dependent on the base used. researchgate.net Furthermore, the solvent can play a significant role in directing the regiocontrol of these substitutions. researchgate.net For example, in the reaction of a related compound, methyl 2,6-dichloronicotinate, with 1-methylpiperazine, the regioselectivity could be switched by changing the solvent. researchgate.netgu.se

In the case of ethyl 2,6-dichloronicotinate, arylation with a Grignard reagent in the presence of a titanium catalyst selectively occurred at the 6-position, with the ester group acting as a blocking group. acs.org This suggests that the substitution pattern can be controlled by the choice of reagents and reaction conditions.

Catalytic Approaches in Substitution (e.g., DABCO-catalyzed SNAr)

To enhance the rate and selectivity of SNAr reactions, various catalytic methods have been developed. acsgcipr.org 1,4-Diazabicyclo[2.2.2]octane (DABCO) has emerged as an effective nucleophilic catalyst for these transformations. researchgate.neteurjchem.comreddit.com DABCO can catalyze the SNAr reaction of dichloronicotinates with nucleophiles like phenols, leading to the exclusive formation of the 6-substituted product in high yields. researchgate.neteurjchem.com

The catalytic cycle is believed to involve the initial attack of DABCO on the pyridine ring to form a more reactive quaternary ammonium (B1175870) intermediate. reddit.com This intermediate is then more susceptible to attack by the primary nucleophile, which displaces DABCO and regenerates the catalyst. This approach offers a mild and efficient way to control the regioselectivity of the substitution. eurjchem.com

Transformations of the Ester Moiety

In addition to the reactivity of the pyridine ring, the ethyl ester group of this compound can undergo various chemical transformations, providing further avenues for derivatization.

Hydrolysis to Nicotinic Acid Derivatives

The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 4,6-dichloronicotinic acid. This reaction is typically carried out under basic conditions, for example, by treatment with sodium hydroxide (B78521) in a mixture of solvents like tetrahydrofuran (B95107), methanol, and water. Subsequent acidification of the reaction mixture precipitates the nicotinic acid derivative. This hydrolysis is a crucial step in the synthesis of many biologically active molecules, as the resulting carboxylic acid can be further functionalized, for instance, by converting it to an acid chloride.

Reduction Reactions to Alcohol Intermediates

The ester group can be reduced to a primary alcohol, yielding (4,6-dichloropyridin-3-yl)methanol. echemi.com This transformation can be achieved using reducing agents such as sodium borohydride (B1222165) in the presence of lithium bromide in ethanol (B145695). echemi.com Another method involves the use of lithium aluminum hydride in an anhydrous solvent like tetrahydrofuran. echemi.com The resulting alcohol is a valuable intermediate that can be used in further synthetic manipulations, such as oxidation to the corresponding aldehyde. asianpubs.org

Table 2: Transformations of the Ester Moiety of this compound

ReactionReagentsProduct
HydrolysisSodium hydroxide, then acid 4,6-Dichloronicotinic acid
ReductionSodium borohydride, lithium bromide echemi.com(4,6-Dichloropyridin-3-yl)methanol echemi.com
ReductionLithium aluminum hydride echemi.com(4,6-Dichloropyridin-3-yl)methanol echemi.com

Hydrazinolysis of the Ethyl Ester

The ethyl ester group of this compound can be readily converted into a hydrazide moiety through hydrazinolysis. This reaction typically involves heating the ester with hydrazine (B178648) hydrate, often in a solvent like ethanol. The resulting product, 4,6-dichloronicotinohydrazide, is a key intermediate for the synthesis of various biologically active molecules, including hydrazone derivatives. asianpubs.orgnih.gov

The transformation of the ester to a hydrazide is a critical step in building more complex molecular scaffolds. For instance, in the synthesis of certain pyrazole (B372694) derivatives, the hydrazide serves as a precursor that undergoes further reactions. nih.govamazonaws.com Similarly, it is the foundational step for creating hydrazone libraries by condensation with various aldehydes. asianpubs.org

Table 1: Hydrazinolysis of this compound

Reactant Reagent Product Notes

Modifications at the Pyridine Ring Chlorines

The two chlorine atoms on the pyridine ring of this compound are susceptible to nucleophilic aromatic substitution (SNAr) and various palladium-catalyzed cross-coupling reactions. This reactivity allows for the selective introduction of a wide range of substituents at the C4 and C6 positions.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms can be displaced by various nucleophiles, such as amines. For example, reacting this compound with methylamine hydrochloride in the presence of a base like diisopropylethylamine results in the selective substitution of the C4 chlorine to yield ethyl 6-chloro-4-(methylamino)nicotinate. googleapis.com The regioselectivity of such reactions can often be controlled by the reaction conditions and the nature of the nucleophile. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions: The chlorine substituents also serve as handles for forming new carbon-carbon and carbon-nitrogen bonds through cross-coupling chemistry.

Suzuki-Miyaura Coupling: This reaction allows for the formation of aryl-aryl bonds by coupling the dichloronicotinate with boronic acids in the presence of a palladium catalyst.

Sonogashira Coupling: The Sonogashira reaction enables the formation of carbon-carbon bonds between the pyridine ring and terminal alkynes. rsc.orgsci-hub.se This is a powerful method for constructing aryl-alkyne moieties, which are common in biologically active compounds. rsc.org The reaction is typically catalyzed by a combination of palladium and copper complexes. sci-hub.seresearchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a versatile method for forming carbon-nitrogen bonds. It can be used to introduce a variety of primary and secondary amines at the chloro-positions of the pyridine ring. libretexts.org

Table 2: Representative Reactions at the Pyridine Ring Chlorines

Reaction Type Reagents/Catalysts Product Type Reference
Nucleophilic Substitution Methylamine hydrochloride, Diisopropylethylamine Ethyl 6-chloro-4-(methylamino)nicotinate googleapis.com
Suzuki-Miyaura Coupling Boronic acids, Palladium catalyst Aryl-substituted nicotinates
Sonogashira Coupling Terminal alkynes, Palladium/Copper catalysts Alkynyl-substituted nicotinates rsc.org

Cyclization Reactions and Heterocyclic Ring Formation (e.g., thieno[3,2-c]pyridine (B143518) ring systems)

This compound is a valuable starting material for the synthesis of fused heterocyclic ring systems, such as thieno[3,2-c]pyridines. These structures are of significant interest in medicinal chemistry. chemicalbook.comasianpubs.org

A multi-step synthetic pathway starting from this compound has been developed to construct the 6-chlorothieno[3,2-c]pyridine (B2891818) scaffold. asianpubs.org The key steps of this synthesis are:

Reduction: The ethyl ester group is first reduced to a primary alcohol (4,6-dichloro-3-pyridinemethanol) using a reducing agent like sodium borohydride (NaBH₄). asianpubs.org

Oxidation: The resulting alcohol is then oxidized to the corresponding aldehyde using an oxidizing agent such as manganese dioxide (MnO₂). asianpubs.org

Cyclization: The aldehyde undergoes a cyclization reaction with ethyl mercaptoacetate (B1236969) to form the thieno[3,2-c]pyridine ring. asianpubs.org

Hydrazinolysis: The ethyl ester on the newly formed thiophene (B33073) ring is then subjected to hydrazinolysis to yield 6-chlorothieno[3,2-c]pyridine-2-carbohydrazide. asianpubs.org

This carbohydrazide (B1668358) can be further derivatized, for example, by condensation with various aldehydes to produce a library of 6-chlorothieno[3,2-c]pyridine-2-carbohydrazide-hydrazone derivatives for biological screening. asianpubs.org This strategy demonstrates how this compound can be elaborated into complex, polycyclic molecules with potential therapeutic applications. chemicalbook.com

Table 3: Synthesis of 6-Chlorothieno[3,2-c]pyridine-2-carbohydrazide from this compound

Step Intermediate/Product Key Reagents Reaction Type Reference
1 (4,6-Dichloropyridin-3-yl)methanol NaBH₄ Reduction asianpubs.org
2 4,6-Dichloronicotinaldehyde MnO₂ Oxidation asianpubs.org
3 Ethyl 6-chlorothieno[3,2-c]pyridine-2-carboxylate Ethyl mercaptoacetate Cyclization asianpubs.org

Applications of Ethyl 4,6 Dichloronicotinate in the Synthesis of Advanced Organic Compounds

Pharmaceutical and Medicinal Chemistry Intermediates

In the pharmaceutical sector, Ethyl 4,6-dichloronicotinate is a key raw material for constructing molecules with therapeutic potential. fishersci.cachemicalbook.com Its structure provides a robust scaffold that can be elaborated into diverse classes of drugs, targeting a range of diseases from cancer to inflammatory conditions.

This compound provides a core nicotinate (B505614) framework, a derivative of nicotinic acid (Vitamin B3), which is a recurring motif in many biologically active compounds. chemicalbook.com The presence of two chlorine atoms on the pyridine (B92270) ring offers regioselective handles for nucleophilic substitution reactions, enabling chemists to introduce a variety of functional groups. This capability is crucial for developing libraries of novel nicotinic acid derivatives, which can then be screened for therapeutic properties. The synthesis of these derivatives is a key step in the discovery of new active pharmaceutical ingredients (APIs). chemicalbook.com

One of the most significant applications of this compound is as a reactant in the preparation of potent anti-cancer agents. chemicalbook.com Research has specifically highlighted its role in synthesizing (acylamino)aminonaphthyridinones, which are analogs of the antibiotic novobiocin (B609625). chemicalbook.com These novobiocin analogs have been identified as inhibitors of Heat shock protein 90 (Hsp90), a molecular chaperone that is crucial for the stability and function of many proteins required for tumor cell growth and survival. chemicalbook.com

The inhibition of Hsp90 leads to the degradation of its client proteins, triggering apoptosis (programmed cell death) and cell cycle arrest in cancer cells. chemicalbook.com Studies have demonstrated the antitumor activities of these synthesized compounds in various human breast cancer cell lines, establishing a direct link between this starting material and the development of targeted cancer therapies. chemicalbook.com

Compound ClassTargetApplication / Cell LineReference
(Acylamino)aminonaphthyridinonesHsp90Antitumor activity in human breast cancer cells chemicalbook.com
Novobiocin AnalogsHsp90Induction of apoptosis and cell cycle arrest chemicalbook.com

Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Small molecule kinase inhibitors are therefore a major focus of modern drug development. This compound serves as a key starting material in the synthesis of certain kinase inhibitors.

A notable example is its use in the original synthesis of Ripretinib, a potent inhibitor of KIT and PDGFRA kinases. The synthesis involves a multi-step process where the dichloronicotinate core is modified through sequential reactions, including nucleophilic aromatic substitution (SNAr), reduction, and oxidation, to build the final complex 1,6-naphthyridin-2-one scaffold of the drug.

Fibroblast Growth Factor Receptor 4 (FGFR-4) inhibitors are being investigated for hepatocellular carcinoma.

Cyclin-Dependent Kinase 4/6 (CDK4/6) inhibitors are used in the treatment of certain types of breast cancer.

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a target for inflammatory diseases and some cancers.

The adaptability of the pyridine scaffold derived from this compound makes it a valuable precursor for developing inhibitors against these and other important kinase targets.

Beyond specific drug classes, this compound is broadly used as an intermediate for creating a variety of bioactive heterocyclic compounds. fishersci.ca Heterocycles are cyclic compounds containing atoms of at least two different elements in their rings, and they form the structural core of a vast number of pharmaceuticals.

For instance, this compound can be used as the starting material to synthesize 6-chlorothieno[3,2-c]pyridine-2-carbohydrazide-hydrazone derivatives. chemicalbook.com This class of fused heterocyclic compounds has been evaluated for potential biological activities, such as antibacterial properties. The synthesis demonstrates how the dichlorinated pyridine ring can be annulated (fused with another ring) to generate more complex and rigid molecular architectures, which is a common strategy in drug design to enhance binding affinity and selectivity for a biological target. chemicalbook.com

The ultimate function of a drug is to modulate a specific biological pathway to achieve a therapeutic effect. By serving as a precursor to specific inhibitors, this compound enables the creation of tools to target these pathways with high precision.

Protein Folding and Stability: Through its use in synthesizing Hsp90 inhibitors, it provides access to compounds that disrupt the protein quality control machinery in cancer cells, leading to cell death. chemicalbook.com

Cell Signaling and Proliferation: As a starting material for kinase inhibitors like Ripretinib, it facilitates the development of drugs that block the aberrant signaling pathways that drive uncontrolled cell growth in tumors.

This demonstrates that the utility of this compound extends from a simple starting material to a key enabler in the rational design of molecules aimed at intervening in specific disease mechanisms at a molecular level.

Agrochemical and Pesticide Development

In addition to its pharmaceutical applications, this compound is cited as an important intermediate in the agrochemical industry. fishersci.cachemicalbook.com The development of novel pesticides is critical for ensuring food security and managing crop yields. The structural motifs found in pharmaceuticals are often mirrored in agrochemicals, as both fields seek to create molecules that interact with specific biological targets, whether in a human pathogen or an agricultural pest.

The compound's dichloropyridine structure can be modified to produce molecules with herbicidal or insecticidal properties. chemimpex.com While it is established as a raw material in this sector, detailed research findings and specific examples of commercial pesticides synthesized directly from this compound are not widely available in public literature. fishersci.cachemicalbook.com Nevertheless, its role as a versatile building block for organic synthesis makes it a valuable component in the discovery and development pipelines for new crop protection agents. fishersci.cachemimpex.com

Synthesis of Insecticides

This compound serves as a key starting material in the synthesis of heterocyclic compounds with potential insecticidal properties. A notable example is its use in the preparation of 6-chlorothieno[3,2-c]pyridine-2-carbohydrazide-hydrazone derivatives. These compounds are of interest in agrochemical research due to their structural similarity to other biologically active molecules.

The synthesis of these derivatives begins with this compound and involves a series of chemical transformations to construct the thieno[3,2-c]pyridine (B143518) core, followed by the introduction of the carbohydrazide-hydrazone side chain. While these specific compounds have been evaluated for antibacterial activity, the general class of thieno[3,2-c]pyridine derivatives is a subject of broader investigation in the development of new agrochemicals, including insecticides chemicalbook.com. The core structure derived from this compound provides a scaffold that can be further modified to optimize for specific insecticidal activity.

Starting Material Resulting Compound Class Potential Application
This compound6-chlorothieno[3,2-c]pyridine-2-carbohydrazide-hydrazone derivativesInsecticides, Agrochemicals

Synthesis of Herbicides

While this compound is generally classified as an intermediate for agrochemicals, specific examples of its direct application in the synthesis of commercial or developmental herbicides are not extensively detailed in the available scientific literature. The synthesis of many pyridine-based herbicides involves the creation of complex substitution patterns on the pyridine ring, and while the chlorine and ester functionalities of this compound offer synthetic handles for such modifications, direct pathways from this specific precursor to known herbicides are not prominently documented.

Material Science Applications (e.g., advanced polymers and coatings)

In the realm of material science, the incorporation of halogenated pyridine structures into polymers and coatings can impart desirable properties such as thermal stability, flame retardancy, and specific optical or electronic characteristics. This compound, with its reactive chlorine atoms and polymerizable ester group (after appropriate modification), represents a potential monomer for the synthesis of such functionalized materials. However, the current body of scientific literature does not provide specific examples of the synthesis of advanced polymers or coatings directly from this compound.

Biochemical Probe Synthesis for Enzyme Activity and Interaction Studies

Biochemical probes are essential tools for studying the activity and interactions of enzymes and other biological molecules. These probes often contain a reactive group that can covalently bind to the target, as well as a reporter group (such as a fluorophore or a biotin tag) for detection. The dichloropyridine core of this compound could potentially serve as a scaffold for the synthesis of such probes, particularly for enzymes that recognize pyridine-based substrates or inhibitors. The chlorine atoms can be substituted with various functional groups to attach linkers and reporter molecules. Despite this potential, there are no specific examples in the current scientific literature detailing the synthesis of biochemical probes for enzyme activity and interaction studies starting from this compound.

Dyestuff Synthesis

This compound is a precursor in the synthesis of certain dyestuffs. The general strategy for producing azo dyes, a large and important class of synthetic colorants, involves the diazotization of a primary aromatic amine to form a diazonium salt, which is then coupled with an electron-rich aromatic compound.

Structure Activity Relationship Sar Studies of Derivatives Derived from Ethyl 4,6 Dichloronicotinate

Impact of Substituent Modifications on Biological Activity and Potency

The biological activity of derivatives from ethyl 4,6-dichloronicotinate is highly sensitive to the nature and position of its substituents. Research has shown that even minor modifications can lead to significant changes in potency.

In the development of tubulin polymerization inhibitors, a series of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines were synthesized and evaluated for their cytotoxic activity against various human tumor cell lines. nih.gov A key finding was that introducing a methyl group to the linker nitrogen to create a tertiary amine (compound 3a ) resulted in significant cytotoxic activity, with GI50 values in the low micromolar range (1.55 to 2.20 μM). nih.gov This supported the hypothesis that a non-planar conformation between the pyridine (B92270) and phenyl rings is favorable for potency. nih.gov

Further modifications on the pyridine ring (A ring) demonstrated the critical role of substituents at the R³ and R⁴ positions. Replacing the chlorine at R⁴ with methyl, methoxy, or N-methylamine groups (compounds 5a-5c ) yielded active compounds, albeit with slightly reduced potency compared to the chloro-substituted analogs. nih.gov The most significant enhancements in potency were observed with modifications at the R³ position. For instance, introducing a methoxycarbonyl group (COOMe) at R³ and a chloro group at R⁴ (compound 6a ) led to a tenfold increase in potency, with sub-micromolar GI50 values (0.20–0.26 μM). nih.gov Similarly, derivatives with 3-methyl or -ethyl ester groups (7b , 8c , 8e ) also exhibited high potency, indicating that these modifications are well-tolerated and beneficial for activity. nih.gov

The data below summarizes the impact of these substitutions on cytotoxic activity.

CompoundR³ SubstituentR⁴ SubstituentGI₅₀ (μM) against KB cellsGI₅₀ (μM) against KBᵥᵢₙ cellsGI₅₀ (μM) against HepG2 cells
3a NO₂Cl2.201.951.55
5a NO₂CH₃2.703.653.20
6a COOMeCl0.260.240.20
7b COOEtCl0.490.390.41
8c COOMeCF₃0.410.290.19
8e COOEtCF₃0.340.290.24

In the context of P2Y12 receptor antagonists, SAR studies on ethyl 6-aminonicotinate acyl sulfonamides revealed that shifting from a 5-chlorothienyl to a benzyl (B1604629) sulfonamide group significantly enhanced potency. nih.gov Further optimization by replacing a central piperazine (B1678402) ring with a 3-aminoazetidine ring led to compounds with improved affinity and better metabolic stability. nih.gov For example, replacing a piperazinyl urea (B33335) group (IC50 = 0.33 μM) with a sulfonylurea functionality improved the IC50 binding affinity to 0.042 μM. nih.gov

Regiochemical Influence on Pharmacological Profiles

The regiochemistry of substitution on the dichloronicotinate template is a critical determinant of the resulting pharmacological profile. The two chlorine atoms at the C4 and C6 positions exhibit different reactivity, which can be exploited for regioselective synthesis.

Studies on the nucleophilic aromatic substitution (SₙAr) of 2,6-dichloropyridines, a related scaffold, show that the regioselectivity of the reaction is influenced by the electronic properties of the substituent at the 3-position. gu.se Electron-withdrawing groups at the 3-position of 2,6-dichloropyridines were found to promote nucleophilic displacement of the chlorine at the 2-position. researchgate.net For instance, in the reaction of 3-substituted 2,6-dichloropyridines with 1-methylpiperazine, the choice of solvent can switch the regioselectivity. A 16:1 selectivity for the 2-isomer was observed in dichloromethane, which could be reversed to a 2:1 selectivity for the 6-isomer in dimethyl sulfoxide (B87167) (DMSO). researchgate.net

In the synthesis of 6-aryl-2-chloronicotinic acids via Suzuki coupling of 2,6-dichloronicotinic acid, regioselectivity was achieved for the 6-position using the catalyst Pd(PPh₃)₄ in aqueous dioxane. researchgate.net This selective functionalization at the C6 position while retaining the chlorine at C2 is vital for building molecules where different functionalities are required at these specific positions for optimal interaction with a biological target.

The synthesis of kinase inhibitors often relies on the regioselective substitution of this compound. For example, in the preparation of certain MNK1/2 inhibitors, 2,4-dimethoxybenzylamine (B23717) is selectively substituted at one of the chloro positions, demonstrating that the electronic and steric environment of the pyridine ring directs the incoming nucleophile to a specific site. epo.org This control over regiochemistry is fundamental for constructing complex molecules with precise three-dimensional structures required for high-affinity binding to target enzymes.

Ligand-Receptor Interactions (e.g., nicotinic acid receptors, mGlu5, P2Y12)

Derivatives of this compound have been developed as antagonists for several G-protein coupled receptors (GPCRs), including nicotinic acid receptors, the metabotropic glutamate (B1630785) receptor 5 (mGlu5), and the purinergic P2Y12 receptor. gu.se

P2Y12 Receptor: A significant body of research has focused on developing P2Y12 antagonists for antiplatelet therapy. nih.gov SAR studies of ethyl 6-piperazinylnicotinate derivatives identified the 3-ethoxycarbonyl substituent as a key element for binding to the receptor. gu.se It is proposed that a correctly positioned alkyl group, such as in an ethyl ester, and a strong hydrogen bond acceptor are both essential for binding. gu.se The development of sulfonylurea-based antagonists from this scaffold led to compounds with improved affinity. nih.gov This suggests that the sulfonylurea group engages in favorable interactions within the P2Y12 binding pocket, likely through hydrogen bonding and electrostatic interactions, which were not as optimally achieved with the original urea linker. nih.govgu.se

mGlu5 Receptor: The this compound framework has also been utilized to create antagonists for the mGlu5 receptor, a target for treating conditions like gastroesophageal reflux disease (GERD). gu.se A series of 2-alkynylpyridine derivatives were developed as potent mGlu5 antagonists with potencies in the low-nanomolar range. gu.se While specific binding interactions are not fully detailed in all public literature, the high potency achieved suggests a strong and specific fit within the allosteric binding site of the mGlu5 receptor. The development of 6-substituted-4-anilinoquinazolines as non-competitive mGlu5 antagonists further highlights the utility of related heterocyclic scaffolds in targeting this receptor. nih.gov

Nicotinic Acid Receptors: Derivatives such as ethyl 6-chloro-4-(methylamino)nicotinate are believed to exert their biological effects by binding to nicotinic acid receptors. The various functional groups on the molecule play distinct roles in this interaction. The methylamino group at the C4 position can participate in hydrogen bonding, while the chlorine atom at C6 acts as an electron-withdrawing group, influencing the electronic distribution of the pyridine ring. The ethyl ester at the C3 position contributes to the molecule's lipophilicity, which can affect its ability to cross cell membranes and access the receptor binding site.

Mechanistic Investigations of Biological Activity of Ethyl 4,6 Dichloronicotinate Derived Compounds

Molecular Target Identification and Binding Studies

The biological effects of compounds derived from ethyl 4,6-dichloronicotinate are rooted in their precise interactions with specific molecular targets. These interactions are often the initial event that triggers a cascade of cellular responses. Research has identified key protein families, particularly protein kinases and molecular chaperones, as primary targets for these synthetic molecules.

One of the most prominent applications of this compound is in the synthesis of potent kinase inhibitors. acs.org For instance, it is a key intermediate in the production of Ripretinib (DCC-2618), a broad-spectrum inhibitor of the receptor tyrosine kinases KIT and platelet-derived growth factor receptor alpha (PDGFRA). acs.orgnih.govccspublishing.org.cn These kinases are critical drivers in the pathogenesis of various cancers, most notably gastrointestinal stromal tumors (GIST). nih.govdeciphera.com Ripretinib was designed as a "switch-control" inhibitor, a mechanism that allows it to bind to the kinase's switch pocket, thereby locking the enzyme in an inactive conformation. This mode of binding enables it to inhibit a wide array of mutations in KIT (exons 9, 11, 13, 14, 17, and 18) and PDGFRA that confer resistance to other therapies. deciphera.comnih.gov

Dihydronaphthyridine derivatives, also synthesized from this compound, have been identified as potent inhibitors of c-KIT kinase. google.com These compounds are particularly valuable for their ability to inhibit a broad range of c-KIT mutations, including primary mutations in exons 9 or 11 and secondary resistance mutations in exons 13, 14, 17, and 18. google.com

Beyond kinases, this compound is a precursor for the synthesis of (acylamino)aminonaphthyridinones, which function as analogs of novobiocin (B609625) and act as inhibitors of Heat shock protein 90 (Hsp90). chemicalbook.com Hsp90 is a molecular chaperone essential for the stability and function of numerous oncoproteins, including many kinases. chemicalbook.com By targeting Hsp90, these compounds indirectly lead to the degradation of multiple client proteins involved in oncogenesis.

Table 1: Molecular Targets of this compound Derivatives

Derivative Class Molecular Target(s) Mechanism of Action Therapeutic Relevance
Pyrrolotriazine (e.g., Ripretinib) KIT, PDGFRA Switch-control kinase inhibitor, binds to the switch pocket Gastrointestinal Stromal Tumors (GIST) nih.govdeciphera.com
Dihydronaphthyridines c-KIT Kinase inhibitor, active against various mutations GIST, Melanoma, Ovarian Cancer google.com
(Acylamino)aminonaphthyridinones Hsp90 Inhibition of chaperone activity Cancer (general) chemicalbook.com

Cellular Pathway Modulation (e.g., signal transduction, gene expression, metabolic regulation)

By engaging with their molecular targets, derivatives of this compound can profoundly modulate intracellular signaling pathways that govern cell proliferation, survival, and differentiation. The inhibition of kinases like KIT and PDGFRA by compounds such as Ripretinib directly impacts downstream signal transduction. nih.gov

These receptor tyrosine kinases, when activated, typically trigger the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway. nih.govnih.govoncotarget.comaging-us.com Both of these cascades are central to promoting cell growth and preventing apoptosis (programmed cell death). nih.govaging-us.com Consequently, inhibitors derived from this compound block the phosphorylation events that propagate these signals, leading to a shutdown of pro-proliferative and pro-survival signaling. acs.org Dysregulation of the Ras/Raf/MEK/ERK pathway, often due to mutations in genes like BRAF or RAS, is a common event in many cancers, making it a critical pathway to target for therapeutic intervention. nih.gov

The inhibition of Hsp90 by (acylamino)aminonaphthyridinone derivatives sets off a different but equally potent modulation of cellular pathways. chemicalbook.com Since Hsp90 is required for the proper folding and stability of a wide range of "client" proteins, including kinases like Akt, Raf-1, and mutant p53, its inhibition leads to the simultaneous degradation of multiple oncoproteins. This multi-pronged attack disrupts numerous oncogenic signaling pathways at once, offering a comprehensive approach to impeding cancer cell growth.

Furthermore, some derivatives are believed to exert their effects by binding to nicotinic acid receptors, which can influence a variety of cellular processes including gene expression and metabolic regulation. acs.org

Enzyme Activity and Interaction Studies

The primary mechanism through which many this compound derivatives exert their biological effects is through the direct inhibition of enzyme activity. Kinases, which are enzymes that catalyze the transfer of phosphate (B84403) groups, are a major class of targets. acs.org

Ripretinib, for example, is classified as a Type I kinase inhibitor, meaning it binds to the ATP-binding site in the active conformation of KIT and PDGFRA kinases. acs.org Its potency is significant, with IC₅₀ values in the low nanomolar range against various mutant forms of these enzymes. ccspublishing.org.cn For instance, Ripretinib demonstrates high activity against GIST430 cells (IC₅₀ < 10 nmol/L) and other cell lines harboring KIT mutations. ccspublishing.org.cn This potent inhibition blocks the autophosphorylation of the kinase, thereby preventing the activation of its downstream signaling functions.

Studies on other kinase inhibitors derived from this precursor have shown similar mechanisms. They often act as ATP-competitive inhibitors, occupying the active site of the enzyme and preventing the binding of ATP, which is essential for the phosphorylation reaction. The specificity of these inhibitors for certain kinases over others is determined by the unique chemical interactions (e.g., hydrogen bonds, hydrophobic interactions) between the inhibitor molecule and the amino acid residues within the kinase's ATP-binding pocket.

In the case of Hsp90 inhibitors, the interaction is not with a catalytic active site in the traditional sense, but with the ATP-binding pocket in the N-terminal domain of the Hsp90 chaperone protein. By blocking ATP binding, these compounds prevent the conformational changes in Hsp90 that are necessary for it to process and stabilize its client proteins, leading to their ubiquitination and subsequent degradation by the proteasome.

Table 2: Enzyme Inhibition Data for Ripretinib (a derivative of this compound)

Target Cell Line IC₅₀ (nmol/L) Reference
KIT / PDGFRA GIST430 < 10 ccspublishing.org.cn
PDGFRA D842V - 0.24 ccspublishing.org.cn
KIT exon 11 - 0.6 ccspublishing.org.cn

Modulation of Apoptosis and Cell Cycle Advancement

A key therapeutic outcome of the molecular and cellular effects described above is the induction of cell cycle arrest and apoptosis in cancer cells. This compound is explicitly used as a reactant in the preparation of compounds, such as (acylamino)aminonaphthyridinones, which are evaluated for their effects on apoptosis and cell cycle advancement in human breast cancer cell lines. chemicalbook.com

The inhibition of critical survival pathways like the MAPK and PI3K/Akt cascades by kinase inhibitors deprives cancer cells of essential growth and survival signals. This can lead to the activation of the intrinsic apoptotic pathway, characterized by the disruption of the mitochondrial membrane potential and the activation of caspases. plos.org For instance, studies on various agents targeting similar pathways in breast cancer cells (e.g., MCF-7, MDA-MB-231) have demonstrated an upregulation of pro-apoptotic proteins like Bax and a downregulation of anti-apoptotic proteins like Bcl-2. plos.orgnih.govmdpi.com

Furthermore, the disruption of signaling pathways often leads to a halt in the cell cycle, preventing cancer cells from replicating. Kinase inhibitors can cause cell cycle arrest at various checkpoints, such as the G1/S or G2/M transition. nih.govnih.gov This is often mediated by the upregulation of cyclin-dependent kinase (CDK) inhibitors like p21 and p27. nih.gov For example, treatment of breast cancer cells with compounds that modulate these pathways can lead to G1 phase arrest by decreasing the levels of Cdk4/6 and their partner cyclins, or G2/M arrest by affecting the Cdc2/Cyclin B1 complex. nih.govnih.govijmrhs.com The induction of p21 can be a crucial event that links cell cycle arrest to the induction of apoptosis. nih.gov

Computational Chemistry and Theoretical Studies

Molecular Modeling and Docking Simulations

Molecular modeling of Ethyl 4,6-dichloronicotinate allows for the elucidation of its three-dimensional structure and electronic landscape. While specific docking studies for this compound are not prevalent in the literature, the principles can be understood from studies on analogous compounds. For instance, computational analyses of related nicotinic acid esters are used to predict their binding affinities with specific biological targets.

Molecular docking simulations for derivatives of this compound, such as ethyl 6-chloro-4-(methylamino)nicotinate, have been theoretically performed to understand interactions with receptors like acetylcholinesterase (AChE). researchgate.net Such simulations calculate parameters like binding free energy (ΔG) and root-mean-square deviation (RMSD) to assess the stability of the ligand-receptor complex. researchgate.net For a hypothetical docking study of this compound, one would first generate the 3D structure of the molecule and prepare a target protein structure. The docking software would then explore possible binding poses of the ligand within the active site of the protein, scoring them based on intermolecular interactions like hydrogen bonds, hydrophobic interactions, and electrostatic forces.

The dichlorinated pyridine (B92270) ring and the ethyl ester group are key features that would govern its binding profile. The chlorine atoms act as electron-withdrawing groups, influencing the charge distribution across the pyridine ring, while the ester group can participate in hydrogen bonding. These computational tools are instrumental in the rational design of new molecules with desired biological activities, for example, in the development of novel inhibitors for enzymes like cyclin-dependent kinases (CDK2/4/6) or for G-protein coupled receptors. mdpi.comgu.se

Reaction Pathway Analysis and Intermediate Characterization

This compound is a key intermediate in the synthesis of more complex molecules, often via nucleophilic aromatic substitution (SNAr) reactions. chemicalbook.comchemimpex.com Theoretical studies are crucial for analyzing the mechanisms of these reactions, including the characterization of transient species like Meisenheimer intermediates.

The SNAr mechanism typically involves the addition of a nucleophile to the electron-deficient aromatic ring, forming a resonance-stabilized carbanion known as a Meisenheimer complex. gu.se This is followed by the elimination of a leaving group—in this case, one of the chlorine atoms. The presence of two chlorine atoms at positions 4 and 6, along with the electron-withdrawing ethyl carboxylate group at position 3, significantly activates the pyridine ring for nucleophilic attack.

Computational methods, such as Density Functional Theory (DFT), can be used to map the potential energy surface of the reaction. This allows for the calculation of activation energies for the formation of intermediates and transition states, providing a deeper understanding of reaction kinetics and regioselectivity. For example, in reactions of similar 2,6-dichloropyridines, the regioselectivity of nucleophilic attack has been correlated with steric parameters using computational models. gu.se

Studies on related pyrimidine (B1678525) systems have shown that the stability of the Meisenheimer complex can determine whether the reaction proceeds through a stepwise or a concerted mechanism. targetmol.combldpharm.com In some cases, the proposed intermediate may be so unstable that it is instead a transition state. targetmol.combldpharm.com For this compound, theoretical calculations could predict which of the two chlorine atoms is more susceptible to substitution by a given nucleophile and elucidate the structure and stability of the resulting Meisenheimer complex.

Prediction of Chemical Properties Relevant to Reactivity and Biological Interactions

Computational chemistry enables the in silico prediction of a wide range of chemical and physical properties of this compound that are relevant to its reactivity and potential biological effects. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are a common method for this purpose. researchgate.net

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. researchgate.net For related chloronicotinate compounds, these calculations have shown that charge transfer can occur within the molecule, which is crucial for its reactivity and electronic properties. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. For this compound, MEP analysis would likely show electron-deficient regions around the carbon atoms bonded to the chlorine atoms, indicating their susceptibility to nucleophilic attack.

Quantitative Structure-Activity Relationship (QSAR): Although specific QSAR models for this compound are not detailed in the literature, this approach is widely used for its derivatives. gu.senih.gov QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific property. nih.gov By calculating various molecular descriptors (e.g., steric, electronic, hydrophobic), models can be built to predict the activity of new, unsynthesized compounds, thereby guiding medicinal chemistry efforts. nih.govnih.gov

These predictive models are essential in modern drug discovery and materials science for screening large libraries of virtual compounds and prioritizing those with the most promising profiles for synthesis and experimental testing. chemimpex.comnih.govrsc.org

Interactive Data Tables

Table 1: Calculated Molecular Properties of an Analogous Compound (Ethyl 6-chloronicotinate) Note: This data is for a structurally related compound and serves as an illustrative example of the types of properties calculated for this compound in theoretical studies. Calculations were performed at the DFT/B3LYP/6-311+(d,p) level. researchgate.net

PropertyCalculated ValueSignificance
HOMO Energy-7.2 eVRelates to the electron-donating ability of the molecule.
LUMO Energy-1.5 eVRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap5.7 eVIndicates chemical reactivity and kinetic stability.
Dipole Moment3.5 DebyeMeasures the overall polarity of the molecule.

Patent Landscape and Intellectual Property in Ethyl 4,6 Dichloronicotinate Research

Patented Synthetic Routes and Process Innovations

Ethyl 4,6-dichloronicotinate is a versatile building block, and its value is reflected in patents that utilize it for creating more complex chemical structures. chemimpex.com The core of process innovations in patents does not always focus on the synthesis of this compound itself, but rather on its strategic use to build molecular frameworks.

Patented synthetic routes frequently involve the nucleophilic substitution of the chlorine atom at the 4-position of the pyridine (B92270) ring. This reaction is a cornerstone for introducing a variety of functional groups and building molecular diversity. For instance, patents describe the reaction of this compound with various amines to produce 4-aminopyridine (B3432731) derivatives. google.com A typical patented procedure involves reacting this compound with a primary amine, such as cyclopentylamine (B150401) google.com or methylamine (B109427) hydrochloride, often in the presence of a base like N,N-diisopropylethylamine (DIPEA) and a solvent like acetonitrile. google.comgoogleapis.com Another patented example shows its reaction with aniline (B41778) in ethanol (B145695) with a catalytic amount of concentrated HCl to yield ethyl 6-chloro-4-(phenylamino)nicotinate. google.com

Further transformations of the resulting products are also detailed in the patent literature. A notable innovation involves the reduction of the ester group of this compound derivatives. One patent describes the reduction of the ester to a primary alcohol using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (B95107) (THF). google.comgoogleapis.com This alcohol can then be oxidized to an aldehyde, creating another key intermediate for further synthesis, as demonstrated in the patented synthesis of the kinase inhibitor ripretinib. ccspublishing.org.cn

While many patents begin with commercially available this compound, some hint at the synthesis of the core structure itself. For example, a patent application for EGFR inhibitors describes the synthesis of the analogous mthis compound by chlorinating methyl 4,6-dihydroxynicotinate. googleapis.com This suggests that the synthesis of the dichloronicotinate structure from dihydroxy precursors is a known, and likely patented, process innovation.

Interactive Table: Patented Synthetic Reactions Utilizing this compound

Patent ReferenceStarting MaterialReagent(s)ProductApplication of Product
US8188113B2 google.comThis compoundAniline, conc. HCl, EtOHEthyl 6-chloro-4-(phenylamino)nicotinateKinase Inhibitor Intermediate
CA3046864A1 google.comThis compoundCyclopentylamine, DIPEA, AcetonitrileEthyl 6-chloro-4-(cyclopentylamino)nicotinateCDK4/6 Inhibitor Intermediate
U.S. Patent (2015) googleapis.comThis compoundMethylamine hydrochloride, DIPEA, AcetonitrileEthyl 6-chloro-4-(methylamino)nicotinateFGFR-4 Inhibitor Intermediate
US20100179197A1 google.comThis compoundLiAlH4, THF(4,6-Dichloropyridin-3-yl)methanolInsecticide Intermediate
WO 2013/134298 A1 commonorganicchemistry.comThis compound(4-methoxybenzyl)amine, TEA, DMSOEthyl 6-chloro-4-(4-methoxybenzylamino)nicotinateAnti-cancer Agent Intermediate

Therapeutic Applications under Patent Protection

A significant portion of the patent literature surrounding this compound is dedicated to its use in synthesizing compounds with therapeutic potential, particularly in oncology. chemimpex.comchemicalbook.comnordmann.global The dichloropyridine structure serves as a key scaffold for developing inhibitors of various protein kinases, which are crucial targets in cancer therapy.

Patents have been granted for numerous kinase inhibitors derived from this intermediate. These include:

Kinase inhibitors for proliferative diseases: Patents describe the synthesis of dihydronaphthyridines and related compounds that act as kinase inhibitors for treating cancers. google.comgoogle.com

CDK4/6 inhibitors: A Canadian patent application discloses compounds synthesized from this compound that function as inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6), which are important targets in breast cancer. google.com

FGFR-4 inhibitors: A United States patent covers the use of the compound to create inhibitors of fibroblast growth factor receptor 4 (FGFR-4), which are useful for treating conditions like hepatocellular carcinoma, breast cancer, and lung cancer. googleapis.com

Hsp90 inhibitors: It serves as a reactant in the preparation of (acylamino)aminonaphthyridinones, which are novobiocin (B609625) analogs that act as inhibitors of Heat Shock Protein 90 (Hsp90), a key protein in many cancers. chemicalbook.com

Ripretinib: The synthesis of ripretinib, a kinase inhibitor used to treat gastrointestinal stromal tumors, starts from this compound. ccspublishing.org.cn

Beyond oncology, patents indicate its utility in other therapeutic areas. A recent patent application highlights its use in creating agonists for the Triggering Receptor Expressed on Myeloid Cells 2 (TREM2), which is a target for treating neurodegenerative disorders like Alzheimer's disease. justia.com

Interactive Table: Patented Therapeutic Applications Derived from this compound

Patent/SourceTherapeutic TargetIndication(s)Resulting Compound Class
US8188113B2 google.com, US8461179B1 google.comRaf Kinases, c-KITProliferative diseases, Cancer, GISTDihydropyridopyrimidinyls, Dihydronaphthyridines
CA3046864A1 google.comCDK4/6CancerPiperidinopyrimidine derivatives
U.S. Patent (2015) googleapis.comFGFR-4Hepatocellular carcinoma, Breast cancer, Ovarian cancerNaphthyridinones
ChemicalBook chemicalbook.comHsp90Cancer (e.g., Breast cancer)(Acylamino)aminonaphthyridinones
Justia Patents (2025) justia.comTREM2Neurodegenerative disorders (e.g., Alzheimer's)Heterocyclic TREM2 agonists

Agrochemical Formulations and Compositions under Patent

The utility of this compound extends to the agrochemical sector, where it is a key intermediate for patented insecticides and herbicides. chemimpex.comfishersci.camedchemexpress.com The reactivity of the dichloro-substituted pyridine ring is leveraged to synthesize potent crop protection agents.

A major area of patent protection involves sulfoximine-based insecticides. A key patent, granted in the United States, describes the synthesis of multi-substituted pyridyl sulfoximines starting from this compound. google.comgoogleapis.com These patents claim that the resulting compounds have comparable or improved insecticidal activity, particularly against sucking insects like aphids, which are known to develop resistance to existing pesticides. googleapis.com The patents cover not only the novel compounds themselves but also the pesticide compositions containing them and the methods for controlling insects. google.comgoogleapis.com

While specific patents for herbicidal formulations directly containing this compound are less prominent, the general class of substituted nicotinic acid derivatives is well-represented in agrochemical patents. For example, a patent for nicotinamide (B372718) compounds with herbicidal activity, derived from a related dichloronicotinate structure, underscores the importance of this chemical framework in developing new herbicides. google.com The role of this compound as a versatile intermediate suggests its implicit value in the intellectual property chains of numerous patented agrochemical products. chemicalbook.comambeed.com

Interactive Table: Patented Agrochemical Applications and Intermediates

Patent/SourceAgrochemical TypeTarget Pests/WeedsPatented Innovation
US20100179197A1 google.com, US8178565B2 googleapis.comInsecticideSucking insects (e.g., aphids)Multi-substituted pyridyl sulfoximines and pesticide compositions containing them.
Chem-Impex chemimpex.comInsecticide, HerbicideNot specifiedUse as a key intermediate in the synthesis of various agrochemicals.
AU2020371005B2 google.comHerbicideFlower-family weeds, sedge-family weeds, broadleaf weedsNicotinamide compounds derived from related structures for post- and pre-emergence weed control.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies

The classical synthesis of Ethyl 4,6-dichloronicotinate typically involves the chlorination of the corresponding dihydroxypyridine precursor followed by esterification. While effective, these methods often require harsh reagents and elevated temperatures. The future of its synthesis lies in the development of more efficient, selective, and environmentally benign methodologies.

Catalytic Approaches: A key area of research is the exploration of novel catalytic systems to streamline the synthesis of functionalized nicotinic acid esters. belnauka.by This includes the use of transition metal catalysts that can facilitate C-H activation and direct chlorination, potentially reducing the number of synthetic steps and the generation of waste. Furthermore, the development of robust catalysts for the direct carboxylation of dichloropyridines with ethanol (B145695) could offer a more atom-economical route to the target molecule.

Flow Chemistry: Continuous flow chemistry presents a promising alternative to traditional batch processing for the synthesis of halogenated pyridines. nih.govmdpi.com Flow reactors offer enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, particularly for reactions involving hazardous reagents. vcu.edu The application of flow chemistry to the synthesis of this compound could enable a more efficient and scalable production process. vcu.edu

Table 1: Comparison of Synthetic Methodologies

MethodologyAdvantagesDisadvantages
Traditional Batch Synthesis Well-established procedures.Often requires harsh reagents, high temperatures, and can generate significant waste.
Novel Catalytic Methods Higher selectivity, milder reaction conditions, potential for fewer steps.Catalyst development and cost can be a factor.
Continuous Flow Chemistry Improved safety, better process control, higher yields, and scalability.Initial setup costs can be higher.

Exploration of Undiscovered Bioactivities and Therapeutic Potentials

This compound serves as a crucial scaffold for the synthesis of a variety of biologically active molecules. chemimpex.com Its derivatives have shown promise in several therapeutic areas, and ongoing research aims to uncover new applications.

Kinase Inhibitors: A significant area of investigation is the use of this compound in the development of kinase inhibitors for the treatment of cancer. acs.org For instance, it is a key starting material in the synthesis of certain small molecule inhibitors that target specific kinases involved in cell proliferation and survival. acs.orged.ac.uk Future research will likely focus on creating libraries of derivatives for high-throughput screening against a broader range of kinases implicated in various diseases.

Antibacterial Agents: The emergence of antibiotic-resistant bacteria has created an urgent need for new antibacterial agents. Derivatives of this compound have been investigated for their potential antibacterial activity. For example, it is a precursor for the synthesis of 6-chlorothieno[3,2-c]pyridine-2-carbohydrazide-hydrazone subsidiaries, which have been evaluated for their antibacterial properties. chemicalbook.com Further structural modifications of the this compound backbone could lead to the discovery of novel compounds with potent activity against a wide spectrum of pathogenic bacteria.

Table 2: Bioactivities of this compound Derivatives

Derivative ClassTherapeutic Target/ApplicationResearch Findings
(Acylamino)aminonaphthyridinonesHsp90 inhibitors (Anticancer)Shows antitumor activities in human breast cancer cell lines.
Substituted PyridinesKinase inhibitors (Anticancer)Used in the synthesis of small molecule kinase inhibitors. acs.orged.ac.uk
6-Chlorothieno[3,2-c]pyridine-2-carbohydrazide-hydrazonesAntibacterial agentsEvaluated for antibacterial activity. chemicalbook.com

Advanced Material Development using this compound Scaffolds

The unique electronic and structural properties of the pyridine (B92270) ring make it an attractive component for advanced materials. This compound, with its reactive sites, provides a versatile platform for the synthesis of novel polymers and functional materials.

Conductive Polymers: Pyridine-based polymers are being explored for their potential in electronic applications due to their conductivity. researchgate.net The dichlorinated nature of this compound allows for polymerization through various cross-coupling reactions, leading to the formation of conjugated polymers. These materials could find applications in organic light-emitting diodes (OLEDs), sensors, and as components in anode materials for batteries. researchgate.netresearchgate.net

Functional Polymers: The ester group and chlorine atoms on the this compound scaffold can be further functionalized to introduce specific properties into a polymer. nih.gov For example, post-polymerization modification could be used to attach specific functionalities that enhance properties like solubility, thermal stability, or the ability to coordinate with metals for catalytic applications. nih.govresearchgate.net This opens up possibilities for creating materials with tailored properties for a wide range of applications.

Sustainable and Green Chemistry Approaches in its Synthesis and Derivatization

The principles of green chemistry are increasingly influencing the chemical industry, and the synthesis and derivatization of this compound are no exception.

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers a green alternative to traditional chemical methods. illinois.edu Biocatalytic approaches can offer high selectivity under mild reaction conditions, reducing energy consumption and the formation of byproducts. rjraap.com Research into enzymes that can perform selective halogenation or esterification on pyridine rings could lead to more sustainable routes for the production of this compound and its derivatives.

Alternative Solvents and Reagents: A key aspect of green chemistry is the reduction or elimination of hazardous solvents and reagents. Future research will likely focus on developing synthetic methods for this compound that utilize greener solvents, such as water or supercritical fluids. Additionally, the development of solid-state synthesis methods could further minimize solvent use. rsc.org The use of less toxic and more environmentally friendly chlorinating agents is also an important area of investigation.

Q & A

Q. Table 1: Comparative Analysis of Synthetic Routes

ParameterSNAr Route Linear Synthesis
Yield65–75%50–60%
Key LimitationAnhydrous conditionsMulti-step purification
ScalabilityModerate (gram scale)Low (milligram scale)

Table 2: Regioselectivity in Pd-Catalyzed Reactions

SubstratePositionProduct Yield
This compound6-Cl75%
3-ChloropyridinePara-Cl0%

Critical Analysis of Contradictions

  • Discrepancy in Yields: reports 75% yield for SNAr, while achieves 50–60% due to incomplete chlorination. DoE studies recommend POCl3 excess and elevated temperatures (80°C) to mitigate this .
  • Regioselectivity: Computational and empirical data align for 6-Cl reactivity, but meta-substitution remains unexplored, suggesting gaps for future studies .

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Ethyl 4,6-dichloronicotinate
Reactant of Route 2
Reactant of Route 2
Ethyl 4,6-dichloronicotinate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.